



# BI-0115: A Technical Guide to a Novel LOX-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BI-0115**, a selective small molecule inhibitor of the Lectin-like oxidized Low-Density Lipoprotein (oxLDL) Receptor 1 (LOX-1).

# **Chemical Structure and Physicochemical Properties**

**BI-0115** is a tricyclic compound identified through a high-throughput screening campaign.[1] Its chemical formula is C15H14ClN3O, with a molecular weight of 287.75 g/mol .[2] The IUPAC name for **BI-0115** is 9-chloro-5-propyl-5,11-dihydro-6H-benzo[e]pyrido[3,2-b][3]diazepin-6-one. [2] A negative control compound, BI-1580, which lacks the chloro substituent and has an additional methyl group, is often used in studies for comparison.[1]

Table 1: Physicochemical Properties of **BI-0115** and BI-1580



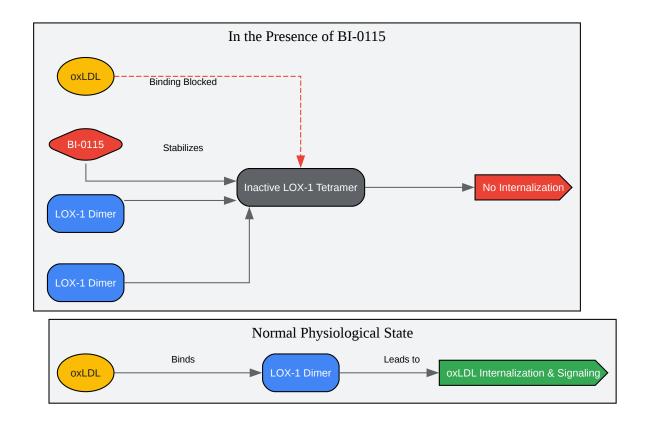
Property	BI-0115	BI-1580	Reference
Molecular Weight (Da, free base)	287.8	267.3	[3]
Chemical Formula	C15H14CIN3O	Not specified	[2]
logD @ pH 11	3.4	3.3	[3]
Solubility @ pH 7 (μg/mL)	0.001	Not determined	[3]

# Mechanism of Action: Stabilization of an Inactive Tetramer

**BI-0115** exhibits a unique mode of action by stabilizing a non-functional tetrameric state of the LOX-1 receptor.[3][4] LOX-1 is a type II membrane protein that exists as a dimer.[3][5] The binding of oxLDL, a key player in atherosclerotic plaque formation, to LOX-1 is thought to require receptor oligomerization.[3][5]

**BI-0115** acts as a "molecular glue," with two molecules of the inhibitor binding to two LOX-1 dimers, inducing the formation of a stable tetramer.[4] This tetrameric conformation sterically hinders the binding of oxLDL to its recognition site on the receptor, thereby inhibiting its subsequent internalization. The co-crystal structure of **BI-0115** in complex with the C-terminal C-type lectin-like domain (CTLD) of LOX-1 has been resolved and is available under the PDB code 6TL9.[3][5]





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Mechanism of action of BI-0115 on the LOX-1 receptor.

### In Vitro Activity and Selectivity

**BI-0115** is a potent inhibitor of oxLDL uptake in cellular assays. It demonstrates good agreement between its cellular potency and its binding affinity determined by biophysical methods.[6] Importantly, **BI-0115** is selective for LOX-1 and does not show activity against the scavenger receptor class B type I (SR-BI), another receptor for modified lipoproteins.[3]

Table 2: In Vitro Activity of BI-0115



Assay	Parameter	BI-0115	BI-1580 (Negative Control)	Reference
LOX-1 Cellular Uptake	IC50 (μM)	5.4	>100	[3][6]
Surface Plasmon Resonance (SPR)	Kd (μM)	4.3	Not determined	[3][5]
Isothermal Titration Calorimetry (ITC)	Kd (μM)	6.99	Not determined	[3][5]
SR-B1 Counter Assay	IC50 (μM)	>172	>100	[3]

## **Pharmacokinetic and Safety Profile**

The in vitro DMPK (Drug Metabolism and Pharmacokinetics) profile of **BI-0115** suggests its primary utility as an in vitro tool. It exhibits moderate permeability and solubility.[3][5] Its stability in liver microsomes is limited.[3][5] Importantly, **BI-0115** shows a good safety profile in vitro, with no significant inhibition of the hERG channel and a clean profile in the Eurofins Safety Panel 44<sup>TM</sup>.[3][5]

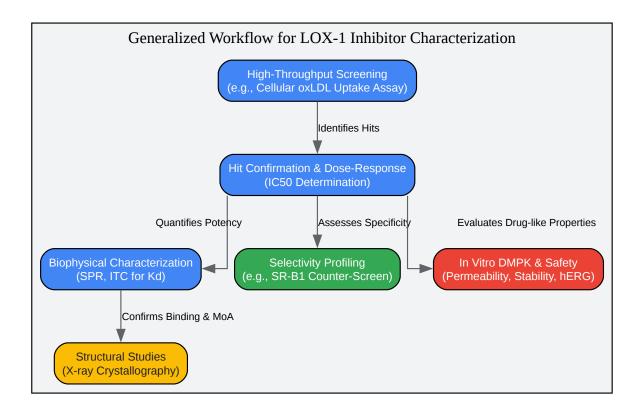
Table 3: In Vitro DMPK and Safety Parameters for BI-0115

Parameter	Value	Reference
Caco-2 Permeability (A-B) @ pH 7.4 ( $10^{-6}$ cm/s)	30	[3]
Caco-2 Efflux Ratio	0.7	[3]
Microsomal Stability (% QH human/rat/mouse)	65 / >88 / <88	[3]
hERG (IC50, μM)	>10	[3][5]



### **Experimental Protocols**

Detailed experimental protocols for the LOX-1 cellular uptake, SR-B1, SPR, and ITC assays, as well as the synthesis of **BI-0115**, are described in the supplementary information of the primary publication by Schnapp et al. (2020) in Communications Chemistry.[6] The following diagram illustrates a generalized workflow for characterizing a LOX-1 inhibitor based on the available information.



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Generalized experimental workflow for a LOX-1 inhibitor.

#### Conclusion

**BI-0115** is a valuable research tool for studying the biological roles of LOX-1. Its well-characterized and unique mechanism of action, involving the stabilization of an inactive receptor tetramer, provides a novel approach to inhibiting the LOX-1 pathway. While its DMPK



profile may limit its in vivo applications, its selectivity and potency make it an excellent probe for in vitro investigations into LOX-1-mediated signal transduction and cellular processes.[3][5] As of the latest available information, there are no ongoing clinical trials for **BI-0115**.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. opnme.com [opnme.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
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